molecular formula C8H9NO4 B2760003 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol CAS No. 1932416-35-7

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Cat. No.: B2760003
CAS No.: 1932416-35-7
M. Wt: 183.163
InChI Key: YFJFHPWXFUVRCD-RXMQYKEDSA-N
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Description

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is an organic compound with the molecular formula C8H9NO4 It is characterized by a nitro group (-NO2) and a hydroxyethyl group (-CH(OH)CH3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 4-ethylphenol to form 4-nitro-2-ethylphenol, which is then subjected to oxidation to introduce the hydroxy group, resulting in 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is unique due to the presence of both a hydroxyethyl group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(1R)-1-hydroxyethyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-5,10-11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJFHPWXFUVRCD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932416-35-7
Record name 4-[(1R)-1-hydroxyethyl]-2-nitrophenol
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